rac N'-Nitrosonornicotine-D4
CAS No.: 66148-19-4
Cat. No.: VC20835715
Molecular Formula: C9H11N3O
Molecular Weight: 181.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 66148-19-4 |
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Molecular Formula | C9H11N3O |
Molecular Weight | 181.23 g/mol |
IUPAC Name | 2,3,4,6-tetradeuterio-5-(1-nitrosopyrrolidin-2-yl)pyridine |
Standard InChI | InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2/i1D,3D,5D,7D |
Standard InChI Key | XKABJYQDMJTNGQ-DNZPNURCSA-N |
Isomeric SMILES | [2H]C1=C(C(=C(N=C1[2H])[2H])C2CCCN2N=O)[2H] |
SMILES | C1CC(N(C1)N=O)C2=CN=CC=C2 |
Canonical SMILES | C1CC(N(C1)N=O)C2=CN=CC=C2 |
Chemical Properties and Structure
Molecular Structure and Identification
rac N'-Nitrosonornicotine-D4 features a pyridine ring with four deuterium atoms substituting the hydrogen atoms at positions 2, 3, 4, and 6, connected to a nitrosopyrrolidine group. This strategic deuterium labeling creates a mass shift that is easily distinguishable in mass spectrometric analysis while maintaining chemical properties similar to the non-deuterated compound.
The compound is identified by several unique identifiers:
Parameter | Value |
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CAS Number | 66148-19-4 |
Molecular Formula | C9H11N3O (with 4 deuterium atoms) |
Molecular Weight | 181.23 g/mol |
IUPAC Name | 2,3,4,6-tetradeuterio-5-(1-nitrosopyrrolidin-2-yl)pyridine |
Standard InChIKey | XKABJYQDMJTNGQ-DNZPNURCSA-N |
The structure includes a pyridine ring with four positions occupied by deuterium atoms, while maintaining the critical nitroso group that contributes to its biological activity .
Synthesis and Preparation
The synthesis of rac N'-Nitrosonornicotine-D4 follows specialized routes designed to incorporate deuterium atoms at specific positions in the molecule. The industrial production methods are similar to those used for the non-deuterated compound but modified to ensure the incorporation of deuterium labels.
Typical synthesis involves the deuteration of pyridine precursors followed by coupling with the pyrrolidine ring and subsequent nitrosation. The synthetic processes are carefully controlled to maintain high isotopic purity, which is essential for its application as an analytical standard.
Commercial production of this compound is typically conducted under strict quality control measures to ensure consistent isotopic composition and chemical purity, which are critical for its use in quantitative analytical applications .
Biological Activity and Metabolism
Interaction with Biological Systems
The non-deuterated N'-Nitrosonornicotine is a potent carcinogen that has been linked to several types of cancer, particularly in the esophagus, oral cavity, and respiratory tract. Its metabolic activation is a critical step in its carcinogenic mechanism.
Metabolic Pathways
The metabolism of N'-Nitrosonornicotine involves cytochrome P450 enzymes that add hydroxy groups to specific carbons on the pyrrolidine ring. This metabolic activation creates reactive intermediates capable of binding to DNA, potentially initiating carcinogenesis.
While the deuterated analog undergoes similar metabolic pathways, the presence of deuterium atoms can create a slight isotope effect that marginally slows certain metabolic reactions compared to the non-deuterated compound. This property, known as the kinetic isotope effect, is minimal for deuterium but can be detectable in detailed metabolic studies.
The major metabolites of the non-deuterated compound provide valuable insights into the metabolic activation pathways leading to genotoxic effects. The deuterated analog helps in tracking these pathways through selective monitoring in mass spectrometric analyses.
Applications in Research
Analytical Standard Applications
rac N'-Nitrosonornicotine-D4 serves primarily as an internal standard in analytical methods for the quantification of N'-Nitrosonornicotine in various matrices . The compound's deuterium labeling creates a mass shift that allows for selective monitoring in mass spectrometry while maintaining chromatographic properties similar to the analyte of interest.
This compound is extensively used in:
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Method development for the analysis of tobacco-specific nitrosamines
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Method validation procedures to ensure accuracy and precision
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Quality control applications during routine analyses
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Pharmacokinetic studies tracking the distribution and metabolism of nitrosamines
The use of rac N'-Nitrosonornicotine-D4 as an internal standard compensates for variations in sample preparation, injection, and instrument response, leading to more accurate and precise quantification of the non-deuterated compound .
Carcinogenicity and Toxicological Research
Research findings highlight the importance of stable isotopes like rac N'-Nitrosonornicotine-D4 for accurate quantification and understanding of carcinogenic pathways associated with tobacco exposure. The compound enables researchers to:
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Track the formation and distribution of tobacco-specific nitrosamines in various matrices
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Study the metabolic activation pathways leading to DNA adduct formation
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Evaluate the effectiveness of potential chemopreventive agents
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Assess exposure to tobacco-specific carcinogens in populations
These applications contribute significantly to our understanding of the carcinogenic mechanisms of tobacco products and help in developing strategies to reduce associated health risks.
Commercial Aspect | Details |
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Product Categories | Reference standards, Stable isotope-labeled analytical standards, Impurity standards, Nitrosamine reference materials |
Typical Packaging | Small quantities (mg to g range) in sealed vials |
Regulatory Status | Research use only, not for human or veterinary use |
Purchase Requirements | May require documentation due to restricted status |
Shipping Considerations | May be subject to special handling and shipping requirements |
The compound is categorized under nicotine and related compounds, alkaloids, food processing contaminants, and cancer bioactive molecules in commercial catalogs . Due to its specific research applications, it is typically produced when orders are placed and may have special handling requirements due to its chemical properties .
Future Research Directions
Future research involving rac N'-Nitrosonornicotine-D4 is likely to focus on several key areas:
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Development of more sensitive and selective analytical methods for the detection of tobacco-specific nitrosamines in complex matrices
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Exploration of novel metabolic pathways and biomarkers of exposure to tobacco carcinogens
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Investigation of the relationship between tobacco-specific nitrosamine exposure and cancer risk in various populations
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Evaluation of potential interventions to reduce the formation or metabolic activation of these compounds
The continued refinement of analytical methods using deuterated standards like rac N'-Nitrosonornicotine-D4 will contribute to more accurate assessment of exposure to tobacco-specific carcinogens and improve our understanding of their role in tobacco-related diseases.
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